3-Bromo-2-methoxy-4-methylpyridine

Übersicht

Beschreibung

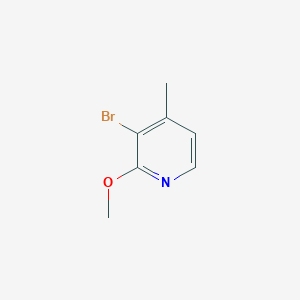

3-Bromo-2-methoxy-4-methylpyridine: is an organic compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fourth position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It’s worth noting that brominated pyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Compounds synthesized using brominated pyridines have been used to inhibit p38α map kinase , which plays a role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Pharmacokinetics

The compound’s physical properties such as its density (15856 g/mL at 25 °C ) can influence its pharmacokinetic behavior.

Result of Action

Brominated pyridines are often used in the synthesis of compounds that inhibit p38α map kinase , which could potentially reduce the release of pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-methoxy-4-methylpyridine. For instance, it is light and moisture sensitive , which means its stability and efficacy could be affected by exposure to light and moisture.

Biochemische Analyse

Biochemical Properties

3-Bromo-2-methoxy-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that modulates cellular processes such as the release of pro-inflammatory cytokines . The interaction between this compound and p38α mitogen-activated protein kinase results in the inhibition of the kinase’s activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the release of tumor necrosis factor-α and interleukin-1β, which are key pro-inflammatory cytokines . This inhibition can lead to reduced inflammation and altered immune responses in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active site of p38α mitogen-activated protein kinase, resulting in the inhibition of the enzyme’s activity . This binding interaction prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. Additionally, this compound may influence gene expression by altering transcription factor activity and chromatin structure.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its activity . Long-term exposure to this compound has been associated with sustained inhibition of p38α mitogen-activated protein kinase activity, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit p38α mitogen-activated protein kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways influence the bioavailability and activity of this compound, affecting its overall efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound may interact with organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-4-methylpyridine. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the preparation of 2-bromo-3-methoxypyridine, which can be further methylated to obtain this compound. This process involves the use of sodium hydroxide (NaOH) and liquid bromine, followed by methylation using appropriate reagents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine (Br2), sodium hydroxide (NaOH)

Substitution: Organometallic reagents, nucleophiles (amines, thiols)

Coupling: Boronic acids, palladium catalysts

Major Products Formed

Substitution: Various substituted pyridine derivatives

Oxidation: Pyridine N-oxides

Reduction: Dehalogenated pyridine derivatives

Coupling: Biaryl compounds

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-methoxy-4-methylpyridine has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-4-methylpyridine

- 3-Bromo-2-methylpyridine

- 2-Bromo-3-methoxypyridine

- 4-Bromo-2-methylpyridine

Uniqueness

3-Bromo-2-methoxy-4-methylpyridine is unique due to the specific arrangement of substituents on the pyridine ring. The combination of a bromine atom, methoxy group, and methyl group at distinct positions imparts unique chemical and physical properties, making it a valuable intermediate in various synthetic applications .

Biologische Aktivität

3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHBrN O

- Molecular Weight : 202.05 g/mol

- Structure : The compound features a pyridine ring with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position.

Biological Activity Overview

This compound exhibits various biological activities, particularly in pharmacological applications. Its structural characteristics allow it to interact with several biological targets:

- Phosphodiesterase Inhibition : The compound has been investigated as a potential phosphodiesterase type 4 (PDE4) inhibitor, which is relevant in treating inflammatory diseases and conditions like asthma and COPD .

- GABA Receptor Modulation : It is also noted for its interaction with GABA receptors, specifically as a ligand for benzodiazepine sites on the GABA receptor, which may have implications in neuropharmacology .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting PDE4, this compound may increase intracellular cAMP levels, leading to anti-inflammatory effects.

- Receptor Binding : Its ability to bind to GABA receptors suggests potential anxiolytic or sedative effects, which are critical in treating anxiety disorders.

Case Study: PDE4 Inhibition

A study focused on the structure-activity relationship (SAR) of various pyridine derivatives indicated that modifications at specific positions significantly affected PDE4 inhibitory activity. The introduction of the bromine atom at the 3-position was found to enhance potency compared to analogous compounds lacking this substitution .

Table of Biological Activities

Additional Research Insights

Research has also explored the synthesis of analogues of this compound to enhance its pharmacokinetic properties and selectivity for targeted biological pathways. For instance, modifications to increase solubility and reduce toxicity have been pivotal in developing safer therapeutic agents .

Eigenschaften

IUPAC Name |

3-bromo-2-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWSCHYDURCYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620671 | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717843-51-1 | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.